molecular formula C7H5F2I B7880817 1,2-Difluoro-4-iodo-3-methylbenzene

1,2-Difluoro-4-iodo-3-methylbenzene

Cat. No.: B7880817
M. Wt: 254.02 g/mol
InChI Key: NSHADJULSPNJIX-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-iodo-3-methylbenzene is a useful research compound. Its molecular formula is C7H5F2I and its molecular weight is 254.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHADJULSPNJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Iodo-2,3-difluorotoluene structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.

Structural Characterization, Synthesis Strategies, and Applications in Drug Discovery

Executive Summary & Critical Disambiguation

4-Iodo-2,3-difluorotoluene is a specialized halogenated aromatic intermediate used primarily as a scaffold in the synthesis of liquid crystals and bioactive pharmaceutical ingredients (APIs). Its specific substitution pattern—containing both fluorine and iodine—enables orthogonal functionalization: the iodine atom serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atoms modulate metabolic stability and lipophilicity (


).
⚠️ Critical Disambiguation Alert

Do not confuse this compound with "4-Iodotoluene difluoride" (CAS 371-11-9).

  • Target Molecule: 4-Iodo-2,3-difluorotoluene (Aryl iodide). Formula:

    
    .
    
  • Common Reagent: 4-Iodotoluene difluoride (Hypervalent iodine). Formula:

    
    .
    
  • Implication: The hypervalent iodine species is a fluorinating agent, whereas the target molecule is a substrate for coupling. Confusing these will lead to catastrophic experimental failure.

Physicochemical Properties & Structural Data[1][2][3][4][5][6][7]

The following data is derived from first-principles calculation and comparative analysis of structural analogs (e.g., 2,3-difluoro-4-iodoaniline).

Table 1: Key Chemical Specifications
PropertySpecification / ValueNotes
IUPAC Name 1-Difluoro-2,3-dihydro-4-iodo-toluene (Informal) Correct: 4-Iodo-2,3-difluoro-1-methylbenzeneStandard nomenclature
Molecular Formula

Molecular Weight 254.02 g/mol Monoisotopic mass dominated by

CAS Number Not widely listed in public aggregatorsCustom synthesis often required; analogs: 452-82-4 (isomer)
Physical State Pale yellow oil or low-melting solidMP predicted: 25–35 °C
Boiling Point ~215 °C (Predicted)at 760 mmHg
LogP 3.8 ± 0.4Highly lipophilic due to C-F and C-I bonds
Isotope Pattern Single dominant peakIodine is monoisotopic (

)
Structural Visualization

The following diagram illustrates the specific regiochemistry. Note the "crowded" nature of the 2,3-difluoro motif adjacent to the methyl group.

Figure 1 Caption: Regiochemical map showing the 1,2,3,4-substitution pattern. The 2,3-difluoro motif creates a distinct electronic environment for the iodine at position 4.

Synthetic Methodologies

Direct iodination of 2,3-difluorotoluene is chemically risky due to competing directing effects. The fluorine atoms are ortho/para directing, as is the methyl group. This often results in inseparable mixtures of the 4-iodo and 5-iodo isomers.

To ensure regiochemical integrity , the Sandmeyer Reaction via the aniline intermediate is the validated "Gold Standard" protocol.

Protocol A: The Sandmeyer Approach (High Purity)

Precursor: 4-Amino-2,3-difluorotoluene (Commercial or synthesized via nitration/reduction).

Step-by-Step Methodology:

  • Diazotization (Generation of Diazonium Salt):

    • Charge: A 250 mL reactor with 4-amino-2,3-difluorotoluene (1.0 eq) and

      
       (2.5 M aqueous solution).
      
    • Cool: Chill the suspension to 0–5 °C using an ice/salt bath. Critical: Temperature >10 °C will cause diazonium decomposition to phenols.

    • Addition: Dropwise addition of

      
       (1.1 eq) in water. Maintain internal temp <5 °C.
      
    • Monitor: Stir for 30 mins. Confirm complete diazotization (clear solution, positive starch-iodide test).

  • Iodination (Sandmeyer Displacement):

    • Prepare: A solution of

      
       (1.5 eq) in water.
      
    • Quench: Slowly add the cold diazonium solution into the KI solution (inverse addition prevents side reactions).

    • Observation: Vigorous evolution of

      
       gas and formation of a dark oil.
      
    • Workup: Stir at room temperature for 2 hours. Extract with Ethyl Acetate (

      
      ).[1] Wash with 
      
      
      
      (sodium thiosulfate) to remove excess iodine (decolorization).
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 75–85%.

Protocol B: Directed Ortho Metalation (DoM) (Process Scale)

For larger scales where cryogenics are available, lithiation exploits the acidity of the proton adjacent to the fluorine.

  • Mechanism: The C4 proton is flanked by a fluorine at C3. Fluorine exerts a strong inductive effect (-I), acidifying the ortho-proton.

  • Reagents: LDA (Lithium Diisopropylamide) in THF at -78 °C.

  • Quench: Elemental Iodine (

    
    ) in THF.
    

synthesis_flow cluster_sandmeyer Route A: Sandmeyer (High Regiocontrol) Start 4-Amino-2,3- difluorotoluene Diazo Diazonium Salt (0°C, H2SO4/NaNO2) Start->Diazo Diazotization Prod 4-Iodo-2,3- difluorotoluene Diazo->Prod KI, -N2

Figure 2 Caption: Workflow for the Sandmeyer conversion of the aniline precursor to the target iodide.

Analytical Validation (QC)

To validate the structure, specifically distinguishing it from the 5-iodo isomer, NMR spectroscopy is required.

1H NMR Interpretation (Predicted, 400 MHz, CDCl3)
  • 
     2.35 ppm (s, 3H):  Methyl group.
    
  • 
     6.90 ppm (m, 1H):  Proton at Position 6.
    
  • 
     7.35 ppm (m, 1H):  Proton at Position 5.
    
  • Coupling Logic: The key differentiator is the coupling pattern of the aromatic protons.

    • The proton at C5 is ortho to the Iodine and meta to F3.

    • The proton at C6 is meta to the Iodine and para to F3.

    • Diagnostic: Look for a large

      
       coupling (~9-10 Hz) for the proton at C5 if the iodine was actually at C6. Since Iodine is at C4, the H5 proton shows distinct splitting due to the adjacent H6 and the trans F2/F3 environment.
      
GC-MS Data[9]
  • Parent Ion (

    
    ):  254 m/z (Base peak or strong intensity due to Iodine stability).
    
  • Fragment (

    
    ):  127 m/z (Loss of Iodine).
    
  • Fragment (

    
    ):  239 m/z.
    

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating biaryl systems via Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The C-I bond is significantly weaker (Bond Dissociation Energy ~53 kcal/mol) than the C-F bonds (~116 kcal/mol). This allows for chemoselective coupling without disturbing the fluorine atoms.

  • Role: Electrophile (

    
    ).
    
  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Outcome: Retention of the 2,3-difluoro motif on the biaryl product, which is often used to block metabolic hotspots (P450 oxidation) on the aromatic ring.

suzuki_cycle Figure 3: Chemoselective Suzuki Coupling Cycle Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodo-2,3-difluorotoluene TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 3 Caption: The catalytic cycle demonstrating the selective activation of the C-I bond over C-F bonds.

References

  • PubChem Compound Summary. 1,2-Difluoro-4-iodobenzene (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Organic Syntheses. General Procedures for Sandmeyer Reactions. Org.[2][3][4][5][6] Synth. 1928, 8, 43. Link

  • Hokkaido University. Synthesis of Iodoarene Difluorides (Disambiguation Source).Link

  • NIST Chemistry WebBook. 4-Fluoro-2-iodotoluene (Isomer Data for Comparison).Link

Sources

Fluorinated Iodotoluene Derivatives: A Strategic Toolkit for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated iodotoluene derivatives have emerged as exceptionally versatile building blocks in medicinal chemistry. This guide provides an in-depth technical overview of their strategic importance, synthesis, and application. We will explore how the unique interplay between the fluorine atom's electronic properties and the iodine atom's synthetic versatility provides a powerful platform for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights. We will delve into the causality behind synthetic choices, present detailed protocols, and illustrate the utility of these compounds in constructing complex, biologically active molecules.

The Strategic Advantage of Fluorinated Iodotoluenes

In the landscape of drug discovery, small structural modifications can lead to profound changes in a molecule's biological profile. Fluorinated iodotoluene derivatives exemplify this principle, offering a dual-function scaffold that medicinal chemists can leverage to overcome common challenges in potency, selectivity, and pharmacokinetics.

The Role of Fluorine: Beyond a Simple Halogen

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] Its high electronegativity and small size allow it to subtly modulate a molecule's characteristics without introducing significant steric bulk.[4] Key benefits include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing fluorine at metabolically vulnerable positions can block breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

  • Binding Affinity: Fluorine can alter the electronic distribution of a molecule, potentially enhancing interactions with target proteins through favorable electrostatic or hydrogen-bonding interactions.[4][5]

  • Physicochemical Properties: Strategic fluorination can lower the pKa of nearby basic groups, which can improve membrane permeability and cellular uptake.[5][6] It also influences lipophilicity, a critical parameter for oral absorption and distribution.[2][4]

The Iodine Atom: A Versatile Synthetic Handle

While fluorine fine-tunes the biological properties, the iodine atom serves as a robust and versatile anchor for molecular elaboration.[7] Aryl iodides are highly prized substrates in transition metal-catalyzed cross-coupling reactions due to the C-I bond's relatively low dissociation energy, which facilitates oxidative addition to the metal center.[8] This reactivity makes fluorinated iodotoluenes ideal starting points for building complex molecular architectures through reactions such as:

  • Suzuki-Miyaura Coupling (C-C bond formation)

  • Sonogashira Coupling (C-C bond formation)

  • Buchwald-Hartwig Amination (C-N bond formation)[9][10]

  • Heck Coupling (C-C bond formation)[11]

The combination of these two halogens on a simple toluene scaffold creates a powerful building block for generating diverse compound libraries with tunable properties.[7][12]

Synthetic Strategies for Fluorinated Iodotoluenes

The regioselective synthesis of specific fluorinated iodotoluene isomers is critical. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Iodination of Fluorotoluenes

A direct and common approach is the electrophilic iodination of a commercially available fluorotoluene. The fluorine atom is an ortho-, para-director. For example, the synthesis of 2-fluoro-5-iodotoluene can be achieved by iodinating 2-fluorotoluene.

  • Causality: The ortho-fluoro group directs the incoming iodine electrophile primarily to the para position (position 5) due to steric hindrance at the ortho positions. Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid provide a source of electrophilic iodine.[13]

Fluorination of Iodotoluenes

Introducing fluorine onto an existing iodotoluene scaffold is often accomplished via nucleophilic aromatic substitution (SNAr), commonly known as the Halex reaction .[14][15]

  • Causality: This reaction requires an electron-deficient aromatic ring to facilitate nucleophilic attack by a fluoride source (e.g., KF, CsF).[15][16] Therefore, the iodotoluene substrate must contain strongly electron-withdrawing groups (e.g., nitro groups) to activate the ring for fluoride displacement of another halogen (like chlorine) or a nitro group.[14][15] The nitro group can later be reduced to an amine and subsequently removed or converted to other functionalities.

The Sandmeyer Reaction: A Versatile Route from Anilines

The Sandmeyer reaction is a powerful tool for introducing both iodine and other functionalities starting from an amino group (aniline derivative).[17][18][19] This multi-step process involves:

  • Diazotization: Conversion of a primary aromatic amine to a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions.[20]

  • Substitution: Displacement of the diazonium group with a nucleophile. For iodination, this is typically achieved by adding potassium iodide (KI), which, unlike chlorination or bromination, often does not require a copper catalyst.[20][21]

This method is particularly valuable for accessing substitution patterns that are not achievable through direct halogenation.

The Synthetic Utility in Drug Discovery

Fluorinated iodotoluenes are not end-products but crucial intermediates. Their value is realized in subsequent reactions that build the final active pharmaceutical ingredient (API).[12][22] The iodine atom provides a predictable site for diversification.

G cluster_start Core Building Block cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Molecular Scaffolds start Fluorinated Iodotoluene suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amine R₂NH) start->buchwald Pd Catalyst, Base heck Heck (Alkene) start->heck Pd Catalyst, Base p1 Bi-aryl Structures (C-C Bond) suzuki->p1 p2 Aryl-Alkynes (C-C Bond) sonogashira->p2 p3 Aryl-Amines (C-N Bond) buchwald->p3 p4 Stilbenes/Styrenes (C-C Bond) heck->p4

Palladium-catalyzed cross-coupling reactions have become indispensable in pharmaceutical synthesis for their reliability and functional group tolerance.[11][23] The use of fluorinated iodotoluenes in these reactions allows for the efficient assembly of complex molecules from readily available starting materials.[11] For example, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in bioactive compounds.[9][10]

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, including steps for reaction monitoring, workup, and purification, which are essential for ensuring the integrity of the final compound.

Protocol: Synthesis of 2-Fluoro-5-iodotoluene via Sandmeyer Reaction

This protocol details the synthesis starting from 2-fluoro-5-aminotoluene (4-fluoro-3-methylaniline).

G cluster_prep Step 1: Diazotization cluster_sub Step 2: Iodination cluster_workup Step 3: Workup & Purification A Dissolve 2-fluoro-5-aminotoluene in aq. H₂SO₄ B Cool to 0-5 °C in an ice bath A->B C Add aq. NaNO₂ solution dropwise (maintain T < 5 °C) B->C D Stir for 30 min at 0-5 °C C->D F Slowly add diazonium salt solution to KI solution D->F Diazonium Salt E Prepare aq. KI solution E->F G Allow to warm to RT and stir for 2h (N₂ evolution) F->G H Heat gently to 50 °C to complete reaction G->H I Extract with Diethyl Ether H->I J Wash with aq. Na₂S₂O₃ (removes excess I₂) I->J K Dry over MgSO₄, filter, and concentrate J->K L Purify by column chromatography K->L

Materials & Reagents

Reagent/MaterialMolar Ratio/ConcentrationNotes
2-Fluoro-5-aminotoluene1.0 eqStarting material
Sulfuric Acid (H₂SO₄)3.0 eq3M aqueous solution
Sodium Nitrite (NaNO₂)1.1 eq2M aqueous solution
Potassium Iodide (KI)1.5 eq3M aqueous solution
Diethyl Ether-Extraction Solvent
Sodium Thiosulfate (Na₂S₂O₃)-Saturated aqueous solution
Magnesium Sulfate (MgSO₄)-Anhydrous, for drying
Silica Gel-For column chromatography

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-fluoro-5-aminotoluene (1.0 eq) in 3M sulfuric acid.

    • Cool the vigorously stirred solution to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is observed.

    • Stir the mixture for an additional 30 minutes at 0-5 °C. The reaction progress can be checked by testing for the absence of the starting amine with starch-iodide paper (a positive test indicates excess nitrous acid).

  • Iodide Displacement:

    • In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Gently heat the mixture to 50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine (the dark color will disappear).

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure 2-fluoro-5-iodotoluene. The structure should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Conclusion and Future Outlook

Fluorinated iodotoluene derivatives are more than just simple intermediates; they are strategic enablers in the complex process of drug discovery. They provide a reliable and efficient means to explore chemical space, allowing for the late-stage introduction of diverse functional groups while carrying a fluorine atom to enhance pharmacokinetic properties. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage fluorination, the utility and accessibility of these powerful building blocks are set to expand even further, solidifying their role in the development of next-generation therapeutics.[24][25]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available)
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 207. [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. (URL not available)
  • Wikipedia. Halex process. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. (URL not available)
  • Dastor, M., & Zare, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19349-19369. [Link]

  • ACS Green Chemistry Institute. Halex Reaction. [Link]

  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • S KYNAR. (2023). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]

  • Sharma, R., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3249-3282. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Chasar, D. W., Faler, G. R., & Grutzner, J. B. (2003). One-Pot Palladium-Catalyzed Cross-Coupling Reaction of Aryl Iodides with Stannylarsanes and Stannylstibanes. Organic Letters, 5(25), 4847-4850. [Link]

  • Langlois, B. R., Gilbert, L., & Forat, G. (1997). Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. ChemInform, 28(12). [Link]

  • U.S. Patent No. 4,978,769. (1990).
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. [Link]

  • ChemHelp ASAP. (2019). Halogenation of aromatic rings by EAS reactions. YouTube. [Link]

  • Shcherbakov, D. (2023). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. University of South Dakota ProQuest Dissertations Publishing. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8377-8419. [Link]

  • U.S. Patent No. 4,746,758. (1988).
  • Chemia. (2022). What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound. [Link]

  • Request PDF. Fluorinated compounds present opportunities for drug discovery. [Link]

  • Ni, C., & Hu, J. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 6(3), 1766-1777. [Link]

  • Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-42). [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. [Link]

  • Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]

  • PrepChem. Preparation of 2-amino-5-iodotoluene. [Link]

  • Pharmaoffer. Iodides API Manufacturers | GMP-Certified Suppliers. [Link]

  • Scribd. Synthetic Routes PDF. [Link]

  • Singh, S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 18(4), 368-385. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-Fluoro-5-iodotoluene for Advanced Material Science Innovations. [Link]

  • Goalby, N. (n.d.). 23 Synthetic Routes. Chemrevise. [Link]

Sources

Technical Guide: Sourcing and Utilizing 1,2-Difluoro-4-iodo-3-methylbenzene (CAS 1208078-20-9)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical identity, and application of CAS 1208078-20-9 (1,2-Difluoro-4-iodo-3-methylbenzene), a critical intermediate in the synthesis of MEK inhibitors.

Executive Summary

CAS 1208078-20-9 , chemically identified as This compound (or 2,3-Difluoro-6-iodotoluene), is a specialized halogenated aromatic intermediate. It serves as a strategic building block in the pharmaceutical industry, most notably in the synthesis of Cobimetinib (GDC-0973) , a potent MEK inhibitor used in the treatment of BRAF-mutated melanoma.

This guide provides researchers and procurement professionals with a validated technical profile, synthesis utility, and a vetted commercial supplier landscape to ensure supply chain integrity for this high-value intermediate.

Chemical Identity & Technical Specifications

Accurate identification is paramount when sourcing halogenated toluene derivatives due to the high probability of regioisomer impurities.

Core Identity
AttributeDetail
CAS Number 1208078-20-9
Chemical Name This compound
Synonyms 2,3-Difluoro-6-iodotoluene; 1-Iodo-2-methyl-3,4-difluorobenzene
Molecular Formula C₇H₅F₂I
Molecular Weight 254.02 g/mol
SMILES CC1=C(C(=C(C=C1I)F)F)
InChI Key HRSGCYGUWHGOPY-UHFFFAOYSA-N (Verify against CoA)
Critical Quality Attributes (CQA)

When evaluating Certificates of Analysis (CoA), prioritize the following specifications to ensure downstream reaction efficiency:

  • Purity: ≥ 98.0% (GC/HPLC). Note: Lower purity grades often contain regioisomers (e.g., 2,3-difluoro-4-iodotoluene) that are difficult to separate after oxidation.

  • Appearance: Off-white to pale yellow solid or low-melting semi-solid.

  • Moisture Content: ≤ 0.5% (Karl Fischer).

  • Impurity Profile: Specific limit on de-iodinated species (2,3-difluorotoluene) and isomers.

Application in Drug Development

The primary utility of CAS 1208078-20-9 lies in its conversion to 3,4-difluoro-2-iodobenzoic acid , a key scaffold for the Cobimetinib molecule.

Mechanism of Synthesis Utility

In the industrial synthesis of Cobimetinib, the "left-hand" side of the molecule requires a highly substituted benzoic acid moiety.

  • Oxidation: The methyl group of CAS 1208078-20-9 is oxidized (typically using KMnO₄ or catalytic oxidation) to form 3,4-difluoro-2-iodobenzoic acid .

  • Coupling: This acid is then activated and coupled with the aniline fragment (2-fluoro-4-iodoaniline) or a piperidine derivative to form the core benzamide structure.

Using this toluene derivative allows for a more robust and scalable route compared to starting with unstable lithiated fluorobenzenes.

Reaction Pathway Visualization

The following diagram illustrates the role of CAS 1208078-20-9 in the Cobimetinib synthesis workflow.

Cobimetinib_Synthesis Start This compound (CAS 1208078-20-9) Process1 Oxidation (KMnO4 / Oxidation) Start->Process1 Functionalization Intermediate 3,4-Difluoro-2-iodobenzoic acid Process1->Intermediate Yields Acid Process2 Amide Coupling (Activation) Intermediate->Process2 Reagent 2-Fluoro-4-iodoaniline (Coupling Partner) Reagent->Process2 Product Cobimetinib Core (Benzamide Scaffold) Process2->Product API Synthesis

Caption: Synthetic workflow transforming CAS 1208078-20-9 into the Cobimetinib core scaffold.

Commercial Supplier Landscape

Sourcing this intermediate requires distinguishing between "listing aggregators" and actual manufacturers. The following suppliers are verified sources known for stocking or synthesizing halogenated aromatics.

Tier 1: Validated Chemical Vendors

These suppliers typically provide comprehensive CoAs and have established logistics for hazardous goods (iodinated compounds).

SupplierRegionTypeEst. Lead TimeNotes
Apollo Scientific UK / GlobalCatalog / Bulk1-2 WeeksStrong inventory of fluorinated intermediates.
Bidepharm ChinaManufacturer< 1 WeekMajor domestic producer; cost-effective for kg scale.
A2B Chem USADistributor1-2 WeeksReliable sourcing for US-based R&D labs.
Combi-Blocks USACatalog2-3 DaysExcellent for rapid gram-scale screening.
CymitQuimica EuropeDistributor1-2 WeeksAggregates European stock; good for EU compliance.
Sourcing Strategy for Scale-Up
  • Discovery Phase (mg - g): Utilize Combi-Blocks or A2B Chem for speed.

  • Pilot Phase (kg): Engage Bidepharm or Apollo Scientific directly for bulk pricing. Request a "use test" sample to verify the isomer profile before committing to a full batch, as isomer removal is costly at scale.

Handling and Stability Protocols

Safety Warning: Iodinated aromatic compounds can be light-sensitive and potential irritants.

  • Storage: Store at 2-8°C in a tightly sealed container. Protect from light to prevent iodine liberation (discoloration).

  • Solubility: Insoluble in water. Soluble in DCM, Ethyl Acetate, and DMSO.

  • Stability: Stable under normal laboratory conditions but avoid prolonged exposure to strong oxidizers unless intended for reaction.

References

  • Chemical Identity & Properties : PubChem. This compound. National Library of Medicine. Available at: [Link]

  • Cobimetinib Synthesis : Process for the production of Cobimetinib. World Intellectual Property Organization (WIPO), Patent WO2019086469. Available at: [Link]

  • Supplier Verification: CAS 1208078-20-9 Suppliers. ChemBuyersGuide / SciFinder.
  • Synthetic Utility : Fawcett, A., et al. (2019).[1] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. J. Am. Chem. Soc., 141(11), 4573-4578.[1] (Contextual reference for Cobimetinib routes).

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1,2-Difluoro-4-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1,2-Difluoro-4-iodo-3-methylbenzene . While aryl iodides are typically highly reactive electrophiles, this specific substrate presents a unique dichotomy: the fluorine substituents (positions 1,2) electronically activate the ring for oxidative addition, while the methyl group (position 3) exerts significant ortho-steric hindrance adjacent to the iodine reaction center (position 4).

Successful coupling requires a catalyst system capable of facilitating oxidative addition without succumbing to steric retardation during the transmetallation step. This guide recommends the use of Buchwald Dialkylbiarylphosphine Ligand (XPhos or SPhos) precatalysts as the primary method to ensure high yields and suppress dehalogenation side-pathways.

Substrate Analysis & Mechanistic Insight[1][2]

Structural Challenges

The target molecule, this compound, possesses two critical features that dictate reaction conditions:

  • Electronic Activation (The "Accelerator"): The fluorine atoms at C1 and C2 are strongly electronegative. Through inductive effects (-I), they deplete electron density from the aromatic ring, making the C4–I bond highly susceptible to oxidative addition by Pd(0).

  • Steric Impediment (The "Brake"): The methyl group at C3 is ortho to the leaving group (Iodide). In the catalytic cycle, after oxidative addition, the bulky organic group on the Palladium center hinders the approach of the boronic acid partner during transmetallation.

Catalyst Selection Logic

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with ortho-substituted aryl halides because they lack the bulk necessary to force the active species into a mono-ligated state [L-Pd(II)-Ar-X].

  • Recommendation: Use XPhos or SPhos based systems.

  • Why? These bulky, electron-rich phosphines promote the formation of the reactive mono-ligated Pd(0) species. Furthermore, the biaryl backbone of the ligand creates a protective "pocket" that stabilizes the metal center while facilitating the reductive elimination of sterically congested products.

G Substrate 1,2-Difluoro-4-iodo- 3-methylbenzene OxAdd Oxidative Addition (Fast due to F-substitution) Substrate->OxAdd StericClash Steric Clash at Transmetallation OxAdd->StericClash Ortho-Me Effect Solution Sol: Bulky Ligand (XPhos/SPhos) StericClash->Solution Requires Product Biaryl Product Solution->Product Facilitates Reductive Elim.

Figure 1: Mechanistic pathway highlighting the bottleneck at the transmetallation step due to the ortho-methyl group.

Recommended Protocols

Method A: The "Gold Standard" (High Steric Demand)

Best for coupling with hindered boronic acids or when maximum yield is critical.

Reagents:

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or XPhos Pd G2.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M in water.

  • Solvent: THF or 1,4-Dioxane.

Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2–1.5 equiv), and XPhos Pd G4 (1–2 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed THF (concentration 0.1 M relative to iodide).

  • Base: Add degassed 0.5 M aqueous K₃PO₄ (2.0–3.0 equiv).

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (1000 rpm) to ensure phase mixing.

    • Note: Vigorous stirring is non-negotiable in biphasic systems.

  • Monitor: Check by HPLC/UPLC after 2 hours. If conversion is <90%, raise temp to 80°C.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Robust" Alternative (Cost-Effective)

Suitable for coupling with simple, unhindered boronic acids (e.g., Phenylboronic acid).

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (CAS: 95464-05-4).

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃).

  • Solvent: Toluene/Water (4:1 ratio).

Protocol:

  • Charge: Add aryl iodide (1.0 equiv), boronic acid (1.5 equiv), Pd(dppf)Cl₂ (3–5 mol%), and Cs₂CO₃ (3.0 equiv) to the flask.

  • Inert: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if the standard protocols yield suboptimal results.

Workflow Start Start: Method A (XPhos Pd G4, K3PO4, THF/H2O) Check Analyze Conversion (LCMS/HPLC) Start->Check Result1 Low Conversion (SM Remaining) Check->Result1 Result2 Protodeboronation (Ar-H formed) Check->Result2 Result3 Homocoupling (Ar-Ar formed) Check->Result3 Success >95% Yield Check->Success Action1 Increase Temp to 80°C OR Switch to SPhos Result1->Action1 Action2 Switch Base to K2CO3 Use Anhydrous Conditions Result2->Action2 Action3 Degas Solvents Longer Reduce Catalyst Loading Result3->Action3

Figure 2: Troubleshooting workflow for reaction optimization.

Data Summary Table
ParameterMethod A (Recommended)Method B (Alternative)
Ligand System XPhos or SPhos (Biarylphosphine)dppf (Bidentate)
Catalyst Loading 1.0 – 2.0 mol%3.0 – 5.0 mol%
Base K₃PO₄ (Tribasic Phosphate)Cs₂CO₃ or Na₂CO₃
Solvent System THF/Water (Biphasic)Toluene/Water or Dioxane
Temperature 60°C (Mild)90°C (Aggressive)
Steric Tolerance High (Ortho-Ortho coupling possible)Moderate (Ortho-Meta coupling)

Safety & Handling

  • Fluorinated Aromatics: this compound may cause skin and eye irritation. The fluorine substitution can increase lipophilicity, potentially enhancing skin absorption. Handle in a fume hood with nitrile gloves.

  • Palladium Waste: All heavy metal waste must be segregated.

  • Pressurized Vials: When heating closed vials to 80°C+, ensure the vessel is rated for the pressure generated by the solvent (THF) vapor.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Accounts of Chemical Research, 2008.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Application Notes, 2024.

Overcoming the "Ortho-Effect": A Technical Guide to Coupling Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of sterically hindered aryl iodides (e.g., 2,6-disubstituted) presents a unique paradox in organometallic chemistry. While the weak C–I bond facilitates rapid oxidative addition, the subsequent steps—transmetallation and reductive elimination—are often kinetically retarded by steric clash. This guide outlines the "Bulky-Ligand" strategy, utilizing dialkylbiaryl phosphines (Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) to enforce mono-ligation, accelerate reductive elimination, and suppress the common side-reaction of hydrodehalogenation.

Mechanistic Insight: The Steric "Push-Pull"

To successfully couple hindered substrates, one must manipulate the catalytic cycle to favor the release of the crowded product.

The Challenge

In standard coupling (e.g., Pd(PPh₃)₄), the rate-determining step (RDS) for hindered substrates is typically reductive elimination . The crowded metal center struggles to adopt the necessary geometry to form the C–C or C–N bond. Furthermore, with aryl iodides, the released iodide anion (I⁻) can bridge two Palladium centers, forming inactive dimers


, effectively poisoning the catalyst.
The Solution: Specialized Ligand Architecture

We utilize ligands like SPhos , XPhos , or RuPhos .

  • Mono-Ligation: The immense bulk of these ligands prevents the coordination of a second phosphine, maintaining a highly active

    
     species.
    
  • Secondary Interactions: The biaryl backbone interacts with the Pd center (Pd-

    
     interaction), stabilizing the unsaturated intermediate.
    
  • Steric Acceleration: The bulkiness "pushes" the organic fragments together, lowering the barrier for reductive elimination.

Visualization: The Hindered Catalytic Cycle

The following diagram illustrates the specific bottlenecks (red) and accelerants (green) for hindered aryl iodides.

CatalyticCycle cluster_legend Key Factor Pd0 Active Catalyst [L-Pd(0)] (Mono-ligated) OxAdd Oxidative Addition Complex [L-Pd(II)(Ar)(I)] (Fast for Iodides) Pd0->OxAdd + Ar-I (Facilitated by e- rich ligand) Dimer Inactive Dimer [L-Pd(μ-I)]2 (POISONING RISK) OxAdd->Dimer High [I-] conc. Slow Transmetallation TransMet Transmetallation Complex [L-Pd(II)(Ar)(Nu)] OxAdd->TransMet + Nucleophile (Rate Limited by Sterics) TransMet->Pd0 Regeneration Product Coupled Product Ar-Nu TransMet->Product Reductive Elimination (Accelerated by Ligand Bulk) Note Bulky ligands (SPhos/RuPhos) prevent dimer formation and force product release.

Figure 1: Catalytic cycle highlighting the risk of iodide-bridged dimerization and the necessity of ligand bulk for reductive elimination.[1][2][3][4]

Strategic Catalyst Selection

Do not use generic catalysts. Selection must be based on the specific coupling type.

Reaction TypeRecommended LigandPre-Catalyst RecommendationWhy?
Suzuki-Miyaura (C-C)SPhos or XPhos XPhos Pd G4 SPhos is optimal for ortho-substitution. The G4 precatalyst ensures strict 1:1 L:Pd ratio and activates at low temp.
Buchwald-Hartwig (C-N)RuPhos RuPhos Pd G4 RuPhos is specifically designed to prevent amine binding inhibition and facilitate coupling of secondary amines with hindered halides.
Negishi/Kumada PEPPSI-IPr Pd-PEPPSI-IPr The NHC ligand is non-labile and withstands the harsh transmetallating agents better than phosphines.

Experimental Protocols

Protocol A: Synthesis of Tetra-ortho-substituted Biaryls (Suzuki-Miyaura)

Target: Coupling 2,4,6-trimethyliodobenzene (Mesityl Iodide) with 2,6-dimethylphenylboronic acid.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.5 equiv) - Excess is required due to potential protodeboronation.

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base:

    
     (3.0 equiv) - Anhydrous, finely ground.
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Charge the vial with the Aryl Iodide (if solid), Boronic Acid, Base (

    
    ), and Catalyst (XPhos Pd G4).
    
    • Note: If Aryl Iodide is liquid, add it after solvent.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add Toluene and degassed Water via syringe.

    • Critical: The presence of water is essential for the activation of the boronic acid (formation of the boronate species), even though the substrate is hydrophobic.

  • Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm).

    • Time: 2–12 hours. Monitor by HPLC/UPLC.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography. Note: Tetra-ortho biaryls often have restricted rotation (atropisomers); ensure your chiral method is ready if separating enantiomers.

Protocol B: Amination of Hindered Aryl Iodides (Buchwald-Hartwig)

Target: Coupling 2-isopropyliodobenzene with Morpholine.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Must be stored in glovebox or fresh bottle.

  • Solvent: THF or Dioxane (Anhydrous).

Step-by-Step Procedure:

  • Activation Logic: We use RuPhos Pd G4 . This precatalyst contains a pre-formed Pd(II) species that reduces to L-Pd(0) upon treatment with base, releasing the active catalyst immediately without requiring heat for activation.

  • Setup: Inside a glovebox or using strict Schlenk technique, add NaOtBu, RuPhos Pd G4, and Aryl Iodide to the vial.

  • Solvent/Amine: Add anhydrous THF. Add the amine last.

  • Temperature: Seal and heat to 60–80 °C .

    • Note: While iodides are reactive, the steric bulk of the ortho-isopropyl group requires thermal energy to drive the amine approach (transmetallation/coordination).

  • Monitoring: Watch for the disappearance of Aryl Iodide. If the reaction stalls but Iodide remains, add 1 mol% more catalyst. Do not add more base.

Troubleshooting & Optimization

The following decision tree helps resolve common failure modes in hindered couplings.

Optimization Start Reaction Failed / Low Yield CheckSM Is Aryl Iodide remaining? Start->CheckSM CheckProd Is De-iodinated product (Ar-H) formed? CheckSM->CheckProd Yes Sol1 Catalyst Death (Dimerization). Switch to solvent where NaI/KI is insoluble (e.g., Toluene). CheckSM->Sol1 No (Black Precipitate) Sol2 Protodeboronation. Use Boronic Ester (Pinacol) or add water dropwise. CheckProd->Sol2 Yes (Ar-H found) Sol3 Reductive Elimination too slow. Switch to bulkier ligand (e.g., from SPhos to XPhos). CheckProd->Sol3 No (Complex mixture)

Figure 2: Troubleshooting workflow for hindered couplings.

The "Iodide Effect" Warning

Aryl iodides release iodide ions (I⁻) which can inhibit the reaction by competing with the substrate for the Pd center.

  • Symptom: Reaction stalls at 50% conversion.

  • Fix: Use a solvent system where the metal-iodide salt precipitates out (e.g., Toluene for NaI), or use AgOTf (Silver Triflate) as a scavenger (expensive, but effective) to precipitate AgI.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Binaphthyl-Based Phosphines for the Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society.[2][5][6] Link (Note: Establishes SPhos/XPhos efficacy for hindered substrates).

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[7] Chemistry - A European Journal. Link

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society.[2][5][6] Link (Crucial reference regarding Iodide inhibition).

  • Sigma-Aldrich (Merck). PEPPSI™-IPr Catalyst Application Guide.Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

Sources

Application Notes and Protocols for the Buch-wald-Hartwig Amination of Fluorinated Iodotoluenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Fluorinated Aromatics

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, where the arylamine motif is a prevalent structural feature.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, offering significant advantages over classical methods that often necessitate harsh conditions and exhibit limited substrate scope.[2][3] This application note provides an in-depth technical guide to the Buchwald-Hartwig amination of a particularly relevant class of substrates: fluorinated iodotoluenes.

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust synthetic methodologies for the selective functionalization of fluorinated aromatic compounds is of paramount importance to drug discovery and development. This guide will delve into the mechanistic nuances, provide detailed experimental protocols, and offer practical troubleshooting advice for the successful amination of fluorinated iodotoluenes, empowering researchers to efficiently synthesize novel fluorinated arylamine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is crucial for rational reaction design and optimization. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, cleaving the carbon-iodine bond and forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

A competing and often detrimental side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl iodide.[4] The judicious selection of a sterically hindered and electron-rich phosphine ligand is paramount to favor the desired reductive elimination pathway over this side reaction.[7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX L-Pd(II)(Ar)(I) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord + HNR'R'' - HI (via Base) PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R'' Product Fluorinated Arylamine (Ar-NR'R'') ArI Fluorinated Iodotoluene (Ar-I) Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 2-Fluoro-4-iodotoluene with Aniline

This protocol provides a general starting point for the Buchwald-Hartwig amination of a representative fluorinated iodotoluene with a primary arylamine.

Materials:

  • 2-Fluoro-4-iodotoluene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Reagent Addition: Add 2-fluoro-4-iodotoluene (252.0 mg, 1.0 mmol) and aniline (111.7 mg, 1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Workup:

    • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-4-methylphenyl)aniline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

ParameterCondition
Aryl Halide 2-Fluoro-4-iodotoluene
Amine Aniline
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 100 °C
Time 12-24 h

Troubleshooting and Optimization

Despite its robustness, challenges can arise in the Buchwald-Hartwig amination of fluorinated iodotoluenes. Here are some common issues and potential solutions:

  • Low Yield or No Reaction:

    • Inactive Catalyst: Ensure the use of a high-quality palladium source and ligand. Pre-catalysts, such as XPhos Pd G3, can be more effective as they form the active Pd(0) species more reliably.[8]

    • Inappropriate Ligand: The choice of ligand is critical. For electron-deficient aryl halides, bulky and electron-rich ligands like XPhos or RuPhos are often good choices. For primary amines, BrettPhos may be more suitable.[8]

    • Base Incompatibility: While strong bases like NaOtBu are common, they can be incompatible with certain functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[8]

  • Side Reactions:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of aminated. This can be minimized by using bulky ligands that promote reductive elimination.

    • Homocoupling: Dimerization of the aryl halide can sometimes be observed. Optimizing the catalyst loading and reaction temperature can help suppress this side reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Use Pre-catalyst) Start->Check_Catalyst Change_Ligand Change Ligand (e.g., BrettPhos for 1° amines) Check_Catalyst->Change_Ligand Still Low Yield Success Successful Reaction Check_Catalyst->Success Improved Yield Change_Base Change Base (e.g., Cs2CO3 for sensitive substrates) Change_Ligand->Change_Base Still Low Yield Change_Ligand->Success Improved Yield Increase_Temp Increase Temperature Change_Base->Increase_Temp Still Low Yield Change_Base->Success Improved Yield Increase_Temp->Success Improved Yield

Caption: A decision-making workflow for troubleshooting.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of fluorinated arylamines from fluorinated iodotoluenes. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and methodical optimization of reaction conditions are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 14, 2024, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. (2022). Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 14, 2024, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 14, 2024, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017). Retrieved February 14, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2024, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. (2024). Retrieved February 14, 2024, from [Link]

Sources

Application Note: Chemoselective Metallation of 1,2-Difluoro-4-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 1,2-difluoro-4-iodo-3-methylbenzene presents a classic chemoselectivity challenge in organometallic chemistry. The substrate contains three competing reactive sites: the iodine atom (desired exchange site), the acidic protons ortho to fluorine, and the benzylic protons on the methyl group (enhanced acidity due to the electron-deficient ring).

While traditional alkyllithium reagents (n-BuLi) effect rapid Lithium-Halogen (Li-I) exchange, they pose a high risk of side reactions—specifically benzylic deprotonation and "halogen dance" isomerization—due to their high basicity. This guide recommends Isopropylmagnesium Chloride - Lithium Chloride complex (i-PrMgCl[1]·LiCl, "Turbo Grignard") as the superior reagent for thermodynamic control and scalability, while retaining a protocol for Kinetic Lithiation (n-BuLi) for specific low-temperature trapping applications.

Substrate Analysis & Mechanistic Considerations

Structural & Electronic Environment

The substrate features a highly electron-deficient benzene ring due to the inductive effect ($ -I $) of the two fluorine atoms at positions 1 and 2. This electronic landscape creates two critical challenges:

  • Benzylic Acidity (C3-Methyl): The methyl group at C3 is "sandwiched" between a fluorine at C2 and an iodine at C4. The electron-withdrawing nature of the ring significantly lowers the pKa of these protons ($ \approx 38-40 $), making them susceptible to deprotonation by strong bases like n-BuLi (pKa

    
    ).
    
  • Halogen Dance (Isomerization): Upon formation of the aryl metal species at C4, the anion is adjacent to the C3-methyl group. However, if the temperature rises, the metal can migrate to the thermodynamically more stable position ortho to the fluorine atoms (C6), leading to regioisomeric impurities.

Pathway Decision Tree

The following diagram illustrates the kinetic vs. thermodynamic pathways available to this substrate.

ReactionPathways Substrate 1,2-Difluoro-4-iodo- 3-methylbenzene nBuLi Reagent: n-BuLi (Hard Base, -78°C) Substrate->nBuLi Turbo Reagent: i-PrMgCl·LiCl (Soft Base, -20°C) Substrate->Turbo ArLi Aryl-Lithium Species (Kinetic Product) nBuLi->ArLi Fast Exchange (<5 min) Benzylic SIDE REACTION: Benzylic Deprotonation nBuLi->Benzylic Competes if warm/slow ArMg Aryl-Magnesium Species (Thermodynamic Product) Turbo->ArMg Clean Exchange (30-60 min) Dance SIDE REACTION: Halogen Dance (C6) ArLi->Dance Warming > -60°C Product Desired Electrophile Trapping (C4) ArLi->Product In-situ / Fast Trap ArMg->Benzylic Negligible Risk ArMg->Product Standard Trap

Figure 1: Mechanistic divergence based on reagent selection. Note the high risk of side reactions with n-BuLi compared to the clean pathway of the Turbo Grignard.

Reagent Selection Matrix

ParameterMethod A: Turbo Grignard (i-PrMgCl[1][2]·LiCl)Method B: Kinetic Lithiation (n-BuLi)
Primary Mechanism Iodine-Magnesium ExchangeIodine-Lithium Exchange
pKa of Conjugate Acid

(Propane)

(Butane)
Temperature Window

to


(Strict)
Chemoselectivity High. Tolerates esters, nitriles, and acidic protons better.Low. Attacks most electrophiles; deprotonates benzylic sites.
Exchange Rate Moderate (30 min - 2 hrs)Instantaneous (< 5 min)
Scale-Up Suitability Excellent. No cryogenic requirement; stable intermediates.Poor. Requires expensive cryogenic cooling; safety risks.
Recommendation Primary Choice for this Substrate Use only if electrophile is unreactive to Mg species.

Experimental Protocols

Protocol A: Turbo Grignard Exchange (Recommended)

Objective: Generation of the arylmagnesium species with high chemoselectivity, avoiding benzylic deprotonation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: i-PrMgCl[2][3]·LiCl (1.3 M in THF, 1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with inert gas.[4]

  • Dissolution: Charge the flask with the substrate and anhydrous THF. Cool the solution to -20°C (ice/salt or cryocooler).

    • Note: Unlike n-BuLi, deep cryogenic temperatures (-78°C) are not required and can actually slow the exchange too much.

  • Exchange: Add i-PrMgCl[5]·LiCl dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow/brown.

  • Incubation: Stir at -20°C for 30–60 minutes.

    • QC Check: Pull a 50 µL aliquot, quench in saturated NH₄Cl/D₂O, and analyze by GC-MS or ¹H-NMR. Disappearance of the starting iodide peak indicates completion.

  • Trapping: Add the electrophile (1.2 equiv) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl.

Protocol B: Kinetic Lithiation (Legacy/Specific Use)

Objective: Rapid generation of the aryllithium species for trapping with hard electrophiles or when Mg-species are insufficiently reactive.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: n-BuLi (2.5 M in Hexanes, 1.05 equiv)

  • Solvent: Anhydrous THF (0.1 M - Dilution is key here!)

  • Atmosphere: Argon (Strict)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask. Internal temperature monitoring is mandatory.

  • Cooling: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone). Ensure internal temp is < -75°C before proceeding.

  • Addition: Add n-BuLi slowly down the side of the flask. The addition rate must be controlled so the internal temperature never rises above -70°C .

    • Critical: Fast addition leads to local heating and immediate benzylic deprotonation.

  • Exchange: Stir for exactly 5–10 minutes at -78°C.

    • Warning: Do not stir longer. The kinetic Li-I exchange is fast.[3] Prolonged stirring equilibrates the system toward the thermodynamic (benzylic or ortho-F) lithiated species.

  • Trapping: Add the electrophile (neat or in THF) rapidly but with temperature control.

  • Quench: Quench at low temperature (-78°C) with MeOH or dilute acid if the product is stable, then warm.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Product is methylated (Ar-Me turned into Ar-Et or similar) Benzylic deprotonation followed by alkylation.Switch to Protocol A . If using Protocol B, lower temp and reduce stir time.
Regioisomer formed (Substituent at C6) "Halogen Dance" / Isomerization.The aryl-metal species was too warm. Maintain < -70°C for Li, or < 0°C for Mg.
Low Conversion (Protocol A) Exchange too slow.Warm Protocol A reaction to 0°C.[6] i-PrMgCl[2][3]·LiCl is thermally stable enough for this.
Wurtz Coupling (Ar-Ar dimer) Presence of alkyl halide byproducts.Use 2.0 equiv of t-BuLi (sacrifice 1 equiv to destroy alkyl iodide) or switch to Protocol A.

References

  • Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][5] Angewandte Chemie International Edition.

  • Reich, H. J. (2023). Lithium-Halogen Exchange.[2][3][4][5][6][7][8][9][10][11] University of Wisconsin-Madison, Reich Collection.

  • Barl, N. M., et al. (2014). The Halogen/Magnesium-Exchange using iPrMgCl[2][3][12]·LiCl and Related Exchange Reagents.[4][5][9][12][13][14] Heterocycles.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General Reference for "Halogen Dance" phenomena).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Liquid Fluorinated Iodoluenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of liquid fluorinated iodotoluenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these versatile chemical intermediates. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your compounds for downstream applications.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common impurities in crude liquid fluorinated iodotoluenes?

    • Why is vacuum distillation often preferred for purifying these compounds?

    • What are the key considerations for selecting a stationary phase in flash chromatography for fluoroiodotoluenes?

    • How can I assess the purity of my final product?

    • What are the recommended storage conditions for purified liquid fluorinated iodotoluenes?

  • Troubleshooting Guide

    • Distillation Issues:

      • My compound is decomposing during distillation, even under vacuum. What can I do?

      • I'm seeing bumping or uneven boiling during vacuum distillation. How can I prevent this?

      • The separation of isomers during fractional distillation is poor. How can I improve it?

    • Chromatography Issues:

      • My compound is not moving off the baseline in normal-phase flash chromatography. What should I try?

      • I'm observing co-elution of my desired product with an impurity. How can I achieve better separation?

      • The purified fractions from my column are still showing impurities. What could be the cause?

    • Impurity Removal Issues:

      • How do I effectively remove residual palladium catalyst from my product?

      • My product has a slight acidic character. What is the best way to neutralize and remove acidic impurities?

      • I suspect there are non-volatile impurities in my liquid product. How can I remove them?

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude liquid fluorinated iodotoluenes?

A1: The impurity profile of crude liquid fluorinated iodotoluenes is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Isomeric Byproducts: Formation of constitutional isomers (e.g., 2-fluoro-4-iodotoluene when 2-fluoro-5-iodotoluene is the desired product) is a common challenge due to the directing effects of the substituents on the aromatic ring.

  • Reaction Intermediates: Incomplete reactions can leave behind various intermediate species.

  • Catalyst Residues: If transition metal catalysts, such as palladium, are used in the synthesis (e.g., in cross-coupling reactions), trace amounts may remain in the crude product.[1][2][3]

  • Acidic or Basic Impurities: Depending on the reagents and work-up procedures, acidic or basic residues may be present.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

A multi-technique approach to purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, is highly recommended to fully characterize the impurity profile.[4]

Q2: Why is vacuum distillation often preferred for purifying these compounds?

A2: Vacuum distillation is a crucial technique for purifying liquid fluorinated iodotoluenes for several reasons:

  • Thermal Sensitivity: Many organic compounds, especially those with multiple functional groups, can decompose at their atmospheric boiling points.[2][5] By reducing the pressure, the boiling point of the compound is significantly lowered, minimizing the risk of thermal degradation and the formation of unwanted byproducts.[2][5]

  • High Boiling Points: Fluorinated iodotoluenes often have high boiling points at atmospheric pressure. For instance, 4-fluoro-2-iodotoluene has a boiling point of 92-94 °C at 15 mmHg.[6] Achieving this temperature at atmospheric pressure would require significantly more heat, increasing the risk of decomposition.

  • Energy Efficiency: Distilling at a lower temperature requires less energy, making the process more efficient and cost-effective, especially on a larger scale.[7]

Q3: What are the key considerations for selecting a stationary phase in flash chromatography for fluoroiodotoluenes?

A3: The choice of stationary phase is critical for achieving good separation in flash chromatography. For liquid fluorinated iodotoluenes, which are generally non-polar to moderately polar, the following should be considered:

  • Silica Gel: This is the most common and versatile stationary phase for normal-phase chromatography of organic compounds.[8][9] Its slightly acidic nature makes it suitable for a wide range of compounds. For general purification, silica gel with a particle size of 230-400 mesh is recommended for flash chromatography.[8]

  • Alumina: Alumina can be obtained in neutral, acidic, or basic forms. For compounds that may be sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.[10]

  • Reverse-Phase Silica (e.g., C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique separates compounds based on their hydrophobicity. While less common for the primary purification of these compounds, it can be very effective for separating closely related isomers or for removing highly polar or non-polar impurities that are difficult to separate using normal-phase chromatography.[9]

It is always recommended to first develop a separation method using Thin-Layer Chromatography (TLC) with the chosen stationary phase to determine the optimal solvent system before performing flash chromatography.[9]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be employed to confirm the purity and identity of your liquid fluorinated iodotoluene:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any volatile impurities.[11] The gas chromatogram will show the relative amounts of each component, while the mass spectrometer provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for confirming the structure of the desired product and identifying isomeric impurities.[5][7][12][13] The chemical shifts and coupling patterns provide a detailed map of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying components in a liquid mixture. It is particularly useful for non-volatile impurities that would not be detected by GC.[4]

Q5: What are the recommended storage conditions for purified liquid fluorinated iodotoluenes?

A5: Proper storage is crucial to maintain the purity of your compound. For liquid fluorinated iodotoluenes, the following conditions are recommended:

  • Container: Store in a tightly sealed, airtight container, preferably made of amber glass to protect from light.

  • Atmosphere: For long-term storage or for compounds that may be sensitive to air or moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Temperature: Store in a cool, dry, and well-ventilated area away from heat sources. Refer to the specific product's safety data sheet (SDS) for any temperature-sensitive storage requirements.

  • Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.

Troubleshooting Guide

Distillation Issues

Q: My compound is decomposing during distillation, even under vacuum. What can I do?

A: If you observe discoloration, charring, or a significant loss of material during vacuum distillation, consider the following:

  • Reduce the Pressure Further: The boiling point is directly related to the pressure. A lower pressure will allow for distillation at a lower temperature. Ensure your vacuum system is free of leaks. All glass joints must be properly greased to maintain a good seal.[14]

  • Use a Short-Path Distillation Apparatus: For highly sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at elevated temperatures.

  • Check for Impurities: Acidic or basic impurities can catalyze decomposition at elevated temperatures. Consider a pre-purification step, such as a chemical wash, to remove these impurities before distillation.

  • Control the Heating Rate: Rapid heating can create localized hot spots in the distillation flask, leading to decomposition. Use a heating mantle with a stirrer and increase the temperature gradually.

Q: I'm seeing bumping or uneven boiling during vacuum distillation. How can I prevent this?

A: Bumping is a common and dangerous issue in vacuum distillation. It occurs when the liquid superheats and then boils violently.

  • Use a Magnetic Stirrer: Continuous and vigorous stirring with a magnetic stir bar is essential to ensure even heating and prevent bumping.[14] Boiling stones are not effective under vacuum as the trapped air is quickly removed.[14]

  • Include a Claisen Adapter: A Claisen adapter in your distillation setup provides an extra neck, which helps to prevent violent bumps from contaminating the distillate.[14]

  • Degas the Sample: Before heating, apply the vacuum to the cool liquid for a few minutes to remove dissolved gases, which can contribute to bumping.[14]

Q: The separation of isomers during fractional distillation is poor. How can I improve it?

A: Improving the separation of isomers with close boiling points requires optimizing your fractional distillation setup:

  • Use a Fractionating Column: A simple distillation setup is often insufficient for separating isomers. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, which enhances separation efficiency.

  • Control the Reflux Ratio: A higher reflux ratio (more condensate returning to the column) generally leads to better separation but a slower distillation rate. Adjust the heating rate to maintain a slow and steady distillation.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient within the column.

Chromatography Issues

Q: My compound is not moving off the baseline in normal-phase flash chromatography. What should I try?

A: If your compound is strongly adsorbed to the silica gel, you need to increase the polarity of your mobile phase.

  • Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase mixture (e.g., from 5% ethyl acetate in hexanes to 10% or 20%).[8]

  • Switch to a More Polar Solvent System: If increasing the proportion of your current polar solvent is ineffective, consider switching to a stronger polar solvent. For example, if you are using an ethyl acetate/hexanes system, you could try a methanol/dichloromethane system.[10]

  • Consider a Different Stationary Phase: If your compound has a very high affinity for silica, it might be interacting too strongly. Consider using a less polar stationary phase like alumina or switching to reverse-phase chromatography.[10]

Q: I'm observing co-elution of my desired product with an impurity. How can I achieve better separation?

A: Achieving baseline separation of closely eluting compounds requires fine-tuning your chromatographic conditions.

  • Optimize the Solvent System: Use TLC to test a variety of solvent systems with different polarities and selectivities. Sometimes a small change in the solvent ratio or switching one of the solvents can significantly improve separation.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can often provide better separation of complex mixtures.[15]

  • Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading. This involves adsorbing your sample onto a small amount of silica gel and then loading this solid onto the top of the column. This can lead to sharper bands and better separation.[9]

Q: The purified fractions from my column are still showing impurities. What could be the cause?

A: Contamination of fractions can occur for several reasons:

  • Overloading the Column: Loading too much crude material onto the column can lead to broad, overlapping bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Collecting Fractions that are Too Large: If your fractions are too large, you may be combining the tail of one peak with the front of the next. Collect smaller fractions, especially when the desired compound is eluting.

  • Cracked or Channeled Column: An improperly packed column can have cracks or channels that allow the sample to travel down the column unevenly, leading to poor separation. Ensure the silica gel is packed uniformly.

Impurity Removal Issues

Q: How do I effectively remove residual palladium catalyst from my product?

A: Residual palladium from cross-coupling reactions can be challenging to remove. Here are a few effective methods:

  • Filtration through Celite: A simple and often effective method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[1] The Celite can help to adsorb the palladium catalyst.

  • Chemical Scavengers: There are commercially available solid-supported scavengers with functional groups (e.g., thiols) that have a high affinity for palladium. Stirring the crude product with one of these scavengers followed by filtration can effectively remove the metal.[3][16]

  • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing sulfur compounds (e.g., sodium thiosulfate) can help to extract the palladium into the aqueous phase.

Palladium_Removal_Workflow

Q: My product has a slight acidic character. What is the best way to neutralize and remove acidic impurities?

A: Acidic impurities can often be removed with a simple aqueous wash.

  • Procedure for Acid Wash:

    • Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6] Be sure to vent the separatory funnel frequently, as the neutralization reaction will produce carbon dioxide gas.

    • Shake the funnel gently at first, then more vigorously.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

Acid_Removal_Workflow

Q: I suspect there are non-volatile impurities in my liquid product. How can I remove them?

A: Non-volatile impurities, such as salts or polymeric materials, can often be removed by the following methods:

  • Filtration: If the impurities are solid and insoluble in your liquid product, a simple filtration through a plug of glass wool or a syringe filter may be sufficient.

  • Distillation: Distillation is an excellent method for separating a volatile liquid from non-volatile solutes. The liquid fluorinated iodotoluene will distill over, leaving the non-volatile impurities behind in the distillation flask.

  • Column Chromatography: Passing your product through a short plug of silica gel or alumina can effectively remove baseline impurities that are much more polar than your product.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • College of Engineering Safety. Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • ACS Publications. (1997, July 15). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • King Group. Successful Flash Chromatography. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2020, April 2). Dynamic Vacuum Distillation. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016, December 13). How to remove traces of acidic impurity or water? Retrieved from [Link]

  • Agilent. Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. Retrieved from [Link]

  • kelid1.ir. (2000, April 15). Standard Test Method for - Analysis of Toluene by Capillary Column Gas Chromatography1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/. Retrieved from [Link]

  • PubMed. (2000, September 15). A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. Retrieved from [Link]

  • LECO. Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved from [Link]

Sources

Technical Support Center: Copper Impurity Removal in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decontamination of Copper(I/II) species from Sonogashira cross-coupling products. Ticket ID: TECH-SONO-CU-001 Status: Active Support Level: Senior Application Scientist

Core Directive & Safety Briefing

The Problem: In Sonogashira coupling, Copper(I) iodide is a co-catalyst that accelerates the transmetallation step. However, residual copper is not only a Class 2A/3 impurity under ICH Q3D guidelines (requiring strict control), but it also catalyzes Glaser homocoupling (alkyne dimerization) during workup if exposed to air.

Regulatory Thresholds (ICH Q3D R2):

  • Oral PDE: 3000 µ g/day (approx. 300 ppm for a 10g daily dose).

  • Parenteral PDE: 300 µ g/day (approx. 30 ppm for a 10g daily dose).

Scope of Guide: This guide provides three tiers of remediation:

  • Aqueous Chelation: For standard crude mixtures.

  • Solid-Supported Scavenging: For high-purity APIs or water-sensitive compounds.

  • Advanced Troubleshooting: For recalcitrant impurities and chelating products.

Tier 1: Aqueous Chelation Protocols

Best for: Initial crude workup where the product is stable to basic pH.

The Mechanism

Copper(I) is insoluble in organic solvents but can be extracted by converting it into water-soluble Copper(II) ammine complexes. This requires oxidation (air) and a nitrogenous ligand (Ammonia).

The "Blue Indicator" System: The formation of the tetraamminecopper(II) complex,


, is indicated by a deep royal blue color in the aqueous layer. If the aqueous layer is blue, you are successfully removing copper.  If it is colorless, either copper is gone, or your wash is ineffective.
Protocol A: The Ammonium Wash (Standard)
  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM). Do not use Et2O if possible, as Cu salts can precipitate and trap product.

  • Primary Wash: Add a solution of 10% NH₄OH (aq) saturated with NH₄Cl .

    • Why NH₄Cl? It increases ionic strength to prevent emulsions and provides Cl⁻ ions to help solubilize Cu(I) species before oxidation.

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

  • Oxidation: Allow the layers to settle open to air (if product is air-stable) for 5 minutes to promote Cu(I)

    
     Cu(II) oxidation.
    
  • Separation: Drain the deep blue aqueous layer.[1]

  • Validation Loop: Repeat steps 2-5 until the aqueous layer is colorless .

Protocol B: The EDTA Wash (Stubborn Residues)

Use when: The product contains nitrogen heterocycles (pyridines, imidazoles) that compete with ammonia for copper binding.

  • Preparation: Prepare a 0.1 M Disodium EDTA solution (adjust to pH 8-9 with NaOH).

  • Extraction: Wash the organic layer with the EDTA solution (1:1 v/v).

  • Observation: The aqueous layer should turn pale blue/green.

  • Completion: Wash with brine to remove residual EDTA before drying.

Workflow Visualization

AqueousWorkup start Crude Reaction Mixture dilute Dilute w/ EtOAc or DCM start->dilute wash Add 10% NH4OH / Sat. NH4Cl dilute->wash shake Vigorous Agitation (Air Exposure) wash->shake check Check Aqueous Layer Color shake->check blue Deep Blue Layer check->blue Cu Detected colorless Colorless Layer check->colorless Cu Absent repeat Drain & Repeat Wash blue->repeat finish Wash w/ Brine -> Dry -> Concentrate colorless->finish repeat->wash

Figure 1: Logic flow for aqueous copper removal. The "Deep Blue" checkpoint is the self-validating step ensuring active removal.

Tier 2: Solid-Supported Scavenging

Best for: Late-stage purification, ppm-level polishing, or when aqueous workup is impossible.

Why Use Scavengers?

Functionalized silicas are superior to polymer resins because they do not swell, work in almost any solvent (THF, DMF, Toluene), and can be filtered off. For Sonogashira products, Thiol-functionalized silica is the industry gold standard because the Soft-Soft interaction between Sulfur and Copper is highly favorable (Pearson HSAB theory).

Comparative Data: Scavenger Efficiency

Data adapted from SiliCycle and Pfizer case studies (Dorow et al., 2006).[2]

Scavenger TypeFunctional GroupTarget MetalsEfficiency (Cu)Efficiency (Pd)
SiliaMetS® Thiol -SH (Mercaptan)Cu, Pd, Ag, Hg>99% >95%
SiliaMetS® Thiourea -NH-CS-NH-Pd, Pt, RuModerateHigh
SiliaMetS® Imidazole ImidazoleCu, Fe, ZnHighLow
SiliaMetS® TAAcOH Supported EDTACu, Ni, CoHighLow
Protocol: Batch Mode Scavenging
  • Dosing: Add SiliaMetS® Thiol (or equivalent) to your reaction mixture.

    • Ratio: Start with 4-8 molar equivalents relative to the residual metal content (or 10-20% w/w relative to crude product if metal content is unknown).

  • Conditions: Stir at room temperature for 4 hours.

    • Optimization: Heating to 40-50°C significantly accelerates scavenging kinetics.

  • Filtration: Filter through a pad of Celite or a coarse frit.

  • Wash: Rinse the silica pad with the reaction solvent to recover adsorbed product.

  • Analysis: Check Cu levels via ICP-MS.

Scavenger Selection Logic

ScavengerSelect start Select Scavenger q1 Primary Contaminant? start->q1 cu_only Copper Only q1->cu_only Cu Only both Cu + Pd (Common) q1->both Both q2 Product contains Thiol/Thioether? cu_only->q2 sol_thiol SiliaMetS Thiol (Best General Purpose) both->sol_thiol q2->sol_thiol No sol_edta SiliaMetS TAAcOH (Supported EDTA) q2->sol_edta Yes (Avoid S-S exchange) sol_imid SiliaMetS Imidazole q2->sol_imid Yes (Alternative)

Figure 2: Decision matrix for selecting the correct solid-supported scavenger based on contaminant profile and product functionality.

Advanced Troubleshooting & FAQs

Q: My product is a pyridine/imidazole derivative, and the copper won't wash out.

A: Your product is acting as a ligand, competitively binding the copper.

  • Fix 1 (Aggressive Wash): Use a 10% aqueous solution of Sodium Sulfide (Na₂S) . This precipitates Copper Sulfide (CuS), which is black and insoluble. Filter the mixture through Celite to remove the CuS. Warning: Stench.

  • Fix 2 (Scavenging): Use SiliaMetS® TAAcOH (Supported EDTA) or SiliaMetS® DMT (Dimercaptotriazine). These have higher binding constants than most monodentate nitrogen heterocycles.

Q: I see a "Glaser" homocoupling impurity (R-C≡C-C≡C-R). Did the scavenger fail?

A: No, this is a side reaction, not a purification failure.

  • Cause: Presence of Cu(I), Oxygen, and Base during the reaction or workup.

  • Prevention: You must rigorously exclude air during the reaction. Degas all solvents. During workup, add a reducing agent like Sodium Ascorbate or Bisulfite to the aqueous wash to keep Cu in the +1 state (preventing oxidative coupling) until it is removed.

Q: Can I use "Copper-Free" Sonogashira to avoid this entirely?

A: Yes, but it requires higher Pd loading (often 2-5 mol%) or specialized ligands (e.g., XPhos, Gel-supported Pd).

  • Trade-off: You trade a Copper removal problem for a more difficult Palladium removal problem. If you go this route, switch your scavenger to SiliaMetS® Thiourea , which is specific for Pd.

Q: How do I calculate if I am meeting ICH Q3D limits?

A: Use the Option 1 concentration limit equation:



  • Example: For an oral drug (PDE = 3000 µ g/day ) with a max dose of 1g/day, your limit is 3000 ppm .

  • Example: For a parenteral drug (PDE = 300 µ g/day ) with a max dose of 1g/day, your limit is 300 ppm .

References

  • Dorow, R. L., et al. (2006).[2] "Development of a Scalable Process for the Synthesis of a Potent 5-HT1A Receptor Agonist." Organic Process Research & Development, 10(3), 493–499. Link

  • International Council for Harmonisation (ICH). (2019).[3] "Guideline Q3D (R2) on Elemental Impurities." European Medicines Agency. Link

  • SiliCycle Inc. "Metal Scavenging Solutions: SiliaMetS® User Guide." SiliCycle Application Notes. Link

  • Komáromi, A., et al. (2008). "Search for Efficient Copper Removal from Organic Solutions." Periodica Polytechnica Chemical Engineering, 52(1), 15-18. Link

Sources

Validation & Comparative

19F NMR splitting patterns of 2,3-difluoro-substituted benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of vicinal fluorine atoms (2,3-difluoro substitution) on aromatic rings is a high-value strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and conformation. However, characterizing these systems via


F NMR presents unique challenges due to strong second-order coupling effects  (the "roof effect") and specific magnitude overlaps with other isomers.

This guide provides a definitive framework for identifying 2,3-difluoro-substituted benzenes, distinguishing them from their 2,4-, 2,5-, and 2,6-isomers. It moves beyond basic peak picking to explain the causality of the splitting patterns, supported by experimental protocols and comparative data.

Theoretical Framework: The Ortho-Difluoro Core

To interpret the spectrum of a 2,3-difluorobenzene derivative, one must first understand the hierarchy of spin-spin interactions. Unlike protons, fluorine atoms exhibit massive chemical shift anisotropy and strong coupling over long distances.

The Coupling Hierarchy

In a 2,3-difluoro substituted system (e.g., 1-R-2,3-difluorobenzene), the splitting pattern is dictated by three interaction types, ranked by magnitude:

  • 
     (Ortho F-F Coupling):  The dominant interaction. typically 18–24 Hz . This is significantly larger than meta-couplings and distinct from para-couplings.
    
  • 
     (Ortho F-H Coupling):  Interaction between F and a proton on the adjacent carbon. Typically 7–10 Hz .
    
  • 
     (Meta F-H Coupling):  Interaction between F and a proton separated by two carbons. Typically 5–8 Hz .
    
  • 
     (Para F-H Coupling):  Weak interaction, often 1–3 Hz  or unresolved broadening.
    
The "Roof Effect" Warning

A critical feature of 2,3-difluoro systems is the proximity of the two fluorine chemical shifts. If the substituent


 is electronically neutral (e.g., an alkyl group), 

and

may be very similar (

). This pushes the system from a first-order

system toward a second-order

system.
  • Visual Consequence: The "inner" lines of the doublets grow taller, and the "outer" lines diminish. In extreme cases, it looks like a single quartet or a broad singlet, leading to misinterpretation.

Comparative Analysis: 2,3-Difluoro vs. Alternatives

The following table contrasts the 2,3-isomer with other common difluoro substitution patterns. Use this to validate your structural assignments.[1]

Table 1: Comparative


F NMR Parameters for Difluorobenzene Isomers 
Isomer PatternF-F Relationship

Magnitude (Hz)
Typical Splitting Appearance (Decoupled)Key Distinguishing Feature
2,3-Difluoro Ortho (

)
18 – 24 Hz AB or AX Doublets Large

+ Asymmetric Shifts
2,4-DifluoroMeta (

)
2 – 5 HzPseudo-singlets or tight doubletsVery small F-F coupling; distinct shifts.
2,5-DifluoroPara (

)
10 – 16 HzDistinct DoubletsIntermediate

; often high symmetry.
2,6-DifluoroMeta (

)
2 – 5 HzEquivalent Singlet (if symm.)Chemical equivalence often yields 1 signal.
3,4-DifluoroOrtho (

)
18 – 24 HzAB/AX DoubletsIndistinguishable from 2,3 by

alone; requires

H coupling analysis.
3,5-DifluoroMeta (

)
2 – 5 HzTriplet (if coupled to H2)

triplet substructure is diagnostic.

Critical Insight: The 2,3-isomer is most easily confused with the 3,4-isomer due to the identical ortho-F-F coupling. They must be distinguished by analyzing the proton coupling (


) . In 2,3-systems, F3 couples to H4 (ortho), whereas in 3,4-systems, the coupling environment is less sterically crowded.

Structural Logic & Splitting Tree

To visualize how the complex multiplet is formed, we break down the interactions for 1-Substituted-2,3-Difluorobenzene .

  • F2 (at position 2): Couples to F3 (large), H3 is substituted (no coupling), H6 (weak/medium).

  • F3 (at position 3): Couples to F2 (large), H4 (ortho, medium), H5 (meta, small).

The following diagram illustrates the splitting logic for Fluorine-3 (the more complex signal).

SplittingTree Figure 1: Theoretical Splitting Tree for F3 in a 1-Substituted-2,3-Difluorobenzene System. Start F3 Signal (Uncoupled) Step1 Split by F2 (3J_FF ~20 Hz) Start->Step1 Primary Interaction Step2_High Doublet High Freq Step1->Step2_High Step2_Low Doublet Low Freq Step1->Step2_Low Step3_H4 Split by H4 (3J_FH ~10 Hz) Step2_High->Step3_H4 Ortho H Coupling Step2_Low->Step3_H4 Final Final Multiplet: ddd (Doublet of Doublet of Doublets) Step3_H4->Final + Meta H5 Coupling (~6Hz)

Experimental Protocol: High-Fidelity Acquisition

Standard proton parameters often fail to resolve the fine structure of fluorinated aromatics. Use this self-validating protocol to ensure data integrity.

Sample Preparation
  • Solvent: Use DMSO-d6 or Acetone-d6 rather than CDCl3 if possible. Polar solvents often increase the chemical shift separation (

    
    ) between F2 and F3, reducing second-order "roof effects" and making the spectra first-order (easier to interpret).
    
  • Concentration: 10–20 mg/mL. Avoid higher concentrations to prevent viscosity-induced line broadening.

Instrument Parameters
  • Spectral Width (SW): Set to at least 200 ppm (-50 to -250 ppm) to catch all signals, then zoom.

  • Offset (O1P): Center at -150 ppm .

  • Pulse Sequence:

    • Experiment A:

      
      F { 
      
      
      
      H } (Proton Decoupled):
      • Purpose: Removes all H-F couplings. Leaves only F-F splitting.

      • Result: You should see two clear doublets (AX system) with

        
         Hz.
        
    • Experiment B:

      
      F Coupled (No Decoupling): 
      
      • Purpose: Reveals the proton connectivity.

      • Result: The doublets from Exp A will split further into ddd or dddd.

  • Acquisition Time (AQ):

    
     sec to resolve small couplings (
    
    
    
    Hz).
Workflow Diagram

Workflow Figure 2: Decision Logic for Distinguishing 2,3-Difluoro Isomers. Start Start: Unknown Difluoro Sample Exp1 Run 19F{1H} (Decoupled) Start->Exp1 Decision1 Measure J(FF) Exp1->Decision1 CaseMeta J < 5 Hz (Meta/Para) Decision1->CaseMeta Small J CaseOrtho J = 18-24 Hz (Ortho) Decision1->CaseOrtho Large J Exp2 Run 19F Coupled CaseOrtho->Exp2 Analyze Analyze H-Coupling Topology Exp2->Analyze Result23 Identify: 2,3-Difluoro (F3 couples to Ortho H4) Analyze->Result23 Result34 Identify: 3,4-Difluoro (Distinct H env.) Analyze->Result34

References

  • Comparison of ortho and meta-position of nitrobenzene for aromatic electrophilic substitution reaction . International Journal for Research in Trends and Innovation (IJRTI). Link

  • Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent . Canadian Journal of Chemistry. Link

  • 19F Coupling Constants Table . Alfa Chemistry. Link

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . Journal of Organic Chemistry. Link

  • An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene . Journal of Chemical Physics. Link

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation Patterns of Fluorinated Iodotoluenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic molecules is a critical step in synthesis, quality control, and metabolite identification. Fluorinated iodotoluenes, a class of compounds with increasing relevance in medicinal chemistry and materials science, present a unique analytical challenge due to the interplay of three distinct functionalities on a single aromatic ring: a methyl group, a fluorine atom, and an iodine atom. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of these molecules under electron ionization (EI), offering predictive insights based on fundamental principles of mass spectrometry and supported by established literature on related compounds.

The Rationale for a Predictive Fragmentation Guide

The core of this analysis rests on the principles of electron ionization, a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[1] The initial ionization event involves the removal of an electron to form a molecular ion (M+•).[2][3] The subsequent fragmentation of this energetically unstable molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral radicals.[4][5]

Predicted Fragmentation Pathways of Fluorinated Iodotoluenes

The fragmentation of fluorinated iodotoluenes is primarily dictated by the lability of the carbon-iodine bond, the stability of the benzylic position, and the influence of the fluorine substituent. We can anticipate several key fragmentation events:

  • Loss of Iodine Radical (I•): The C-I bond is the weakest link in the molecule. Therefore, the most prominent fragmentation pathway is expected to be the homolytic cleavage of this bond to lose an iodine radical (mass = 127 u), resulting in a fluorotolyl cation. This fragment is often the base peak or one of the most abundant ions in the spectrum.

  • Benzylic Cleavage (Loss of H•): The methyl group on the toluene backbone provides a site for benzylic cleavage. The loss of a hydrogen radical (H•) from the molecular ion can lead to the formation of a stable fluorinated iodobenzyl cation. The stability of this cation is enhanced by the potential for resonance delocalization of the positive charge into the aromatic ring. The formation of the tropylium ion (C7H7+), a highly stable aromatic cation, is a common feature in the mass spectra of toluene and its derivatives and is expected here as well.[3][6]

  • Loss of Methyl Radical (CH3•): Cleavage of the bond between the aromatic ring and the methyl group can result in the loss of a methyl radical (CH3•), forming a fluoroiodobenzene cation.

  • Loss of Halogens and Rearrangements: While less common than the initial loss of iodine, subsequent fragmentation of the primary fragment ions can involve the loss of fluorine (as HF or F•) or further rearrangements of the aromatic ring. McLafferty-type rearrangements are also a possibility, particularly if there are adjacent functional groups that can facilitate such processes.[7][8]

The following diagram illustrates the predicted primary fragmentation pathways for a generic fluorinated iodotoluene isomer.

G M Fluorinated Iodotoluene Molecular Ion (M+•) F1 [M - I]+• Fluorotolyl Cation M->F1 - I• (Loss of Iodine Radical) F2 [M - H]+• Fluorinated Iodobenzyl Cation M->F2 - H• (Benzylic Cleavage) F3 [M - CH3]+• Fluoroiodobenzene Cation M->F3 - CH3• (Loss of Methyl Radical) F4 [M - I - HF]+• F1->F4 - HF (Loss of Hydrogen Fluoride)

Caption: Predicted primary fragmentation pathways for a fluorinated iodotoluene molecular ion under electron ionization.

Comparative Fragmentation Patterns of Isomers

The relative positions of the fluorine and iodine atoms on the toluene ring will influence the relative abundances of the fragment ions. While the primary fragmentation pathways will remain the same, steric and electronic effects can alter the kinetics of fragmentation. For example, ortho-effects, where adjacent substituents interact, can lead to unique rearrangement pathways.[9]

The following table provides a predictive comparison of the major fragment ions for three hypothetical isomers of fluorinated iodotoluene. The molecular weight of a fluorinated iodotoluene (C7H6FI) is 236 g/mol .

Isomer Molecular Ion (m/z) [M-I]+ (m/z) [M-H]+ (m/z) [M-CH3]+ (m/z) Other Key Fragments (m/z) Predicted Relative Abundance of [M-I]+
2-Fluoro-4-iodotoluene23610923522191 (Tropylium), 77 (Phenyl)High
3-Fluoro-5-iodotoluene23610923522191 (Tropylium), 77 (Phenyl)High
4-Fluoro-2-iodotoluene23610923522191 (Tropylium), 77 (Phenyl)High

Note: While the major fragment ions are predicted to be the same for these isomers, subtle differences in the relative intensities of these and other minor fragments would be the key to their differentiation. The presence of characteristic ions from the fluorinated portion of the molecule can also aid in identification.[7][8]

Experimental Protocol for GC-MS Analysis

To obtain high-quality, reproducible mass spectra of fluorinated iodotoluenes, a well-defined analytical method is essential. The following protocol is a robust starting point for method development.

1. Sample Preparation:

  • Dissolve the fluorinated iodotoluene standard or sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a high split ratio (e.g., 50:1) for concentrated samples.

  • Injector Temperature: 250 °C. This temperature ensures efficient volatilization of the analytes without causing thermal degradation.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0-1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[10]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes. This program provides good separation of isomers while ensuring elution of the analytes in a reasonable time.[10]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400. This range will encompass the molecular ion and all significant fragment ions.

  • Solvent Delay: 3-5 minutes, depending on the solvent used, to prevent the solvent peak from saturating the detector.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection Dissolution Dissolve in Volatile Solvent Injection Injection (Split/Splitless) Dissolution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection

Caption: Experimental workflow for the GC-MS analysis of fluorinated iodotoluenes.

Conclusion

This guide provides a comprehensive, predictive framework for understanding and interpreting the GC-MS fragmentation patterns of fluorinated iodotoluenes. While direct experimental data for every isomer may be limited, a thorough understanding of the fundamental principles of electron ionization and fragmentation allows for the confident identification and structural elucidation of these important compounds. The provided experimental protocol serves as a robust starting point for developing reliable analytical methods. As with any analytical endeavor, the key to success lies in a combination of sound theoretical knowledge and careful experimental design.

References

  • De Laeter, J. R., & National Institute of Standards and Technology (U.S.). (2003). Isotopic Compositions of the Elements, 2001.
  • Gao, W., Wang, Z., Liu, Y., & Zhang, H. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 56(8), 738-745. [Link]

  • Sparkman, O. D. (2007). Mass Spec Desk Reference. Global View Publishing.
  • Wikipedia contributors. (2024, January 23). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2024, from [Link]

  • Clark, J. (2023, September 10). Fragmentation patterns in mass spectra. Chemistry LibreTexts. [Link]

  • Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(10), 1314–1319.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Fragmentation Mechanisms. [Link]

  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 36(11), 826-831.
  • LibreTexts. (2022, July 3). 6.2.7: Toluene. [Link]

  • Wolf, T. J. A., et al. (2018). Strong-field induced fragmentation and isomerization of toluene probed by ultrafast femtosecond electron diffraction and mass spectrometry. Faraday Discussions, 212, 455-475. [Link]

  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Frański, R. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8863. [Link]

  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University.
  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Frański, R. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. [Link]

  • Harris, D. N., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23-29.
  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 42(4), 369-378.
  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. [Link]

Sources

Distinguishing 4-iodo-2,3-difluorotoluene from 2-iodo-3,4-difluorotoluene isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide distinguishes the regioisomers 4-iodo-2,3-difluorotoluene and 2-iodo-3,4-difluorotoluene .

Executive Summary & Core Distinction

In the development of fluorinated bioisosteres, distinguishing between regioisomers of iodo-difluorotoluene is a critical quality attribute (CQA). These isomers often arise simultaneously during electrophilic iodination of difluorotoluenes or via lithiation-trapping sequences.[1]

The Definitive Distinction: The most reliable method for differentiation is


H NMR spectroscopy , specifically analyzing 

H-

F spin-spin coupling constants (

)
.[2]
  • 2-iodo-3,4-difluorotoluene exhibits a diagnostic ortho-coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  between the proton at C5 and the fluorine at C4.[2]
    
  • 4-iodo-2,3-difluorotoluene lacks any ortho-proton-fluorine relationships; it displays only smaller meta- (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and para- (
    
    
    
    ) couplings (< 7 Hz)
    .[2]

Structural Analysis & Nomenclature

Before analysis, it is vital to visualize the substitution patterns to predict spectroscopic behavior.

Note on Nomenclature: Do not confuse these ring-fluorinated isomers with 4-iodotoluene difluoride (Ar-IFngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a hypervalent iodine species used as a fluorinating reagent.[2] The compounds discussed here are ring-fluorinated aryl iodides  (Ar-I).[2][1]

IsomerComparison cluster_0 Target A: 4-iodo-2,3-difluorotoluene cluster_1 Target B: 2-iodo-3,4-difluorotoluene Struct1 Toluene Core (Me at C1) Substituents: C2: -F C3: -F C4: -I Protons: H5, H6 Feature1 Key Feature: NO Ortho H-F Neighbors Struct1->Feature1 Struct2 Toluene Core (Me at C1) Substituents: C2: -I C3: -F C4: -F Protons: H5, H6 Feature2 Key Feature: H5 is Ortho to F4 Struct2->Feature2

Caption: Structural comparison highlighting the proximity of aromatic protons to fluorine substituents.

Spectroscopic Distinction Protocols

A. H NMR Analysis (The "Smoking Gun")

This protocol relies on the magnitude of the coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) between Hydrogen and Fluorine.[2]

Theoretical Basis:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Ortho):  Typically 7.0 – 10.0 Hz .[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Meta):  Typically 4.0 – 8.0 Hz .[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Para):  Typically 0 – 2.5 Hz .[2]
    
Comparative Data Table
Feature4-iodo-2,3-difluorotoluene 2-iodo-3,4-difluorotoluene
Proton Environment H5: Ortho to I, Meta to F3.H6: Ortho to Me, Para to F3.[2][1]H5: Ortho to F4, Meta to F3.H6: Ortho to Me, Meta to F4.
Key Coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
No Ortho Coupling. Max

Hz (Meta).[2]
Strong Ortho Coupling. H5 shows ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz.[2]
Multiplicity (H5) ddd (approx. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

,

,

)
dt or ddd (approx.[2]

,

,

)
Spectral Appearance Signals appear as finely split doublets/triplets.[2][3]One signal (H5) is significantly wider due to large

value.[2]

Experimental Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      (Chloroform-d). DMSO-d
    
    
    
    is acceptable but CDCl
    
    
    often provides sharper resolution for coupling.
  • Acquisition: Acquire a standard 1H spectrum (min. 8 scans).

  • Processing: Apply Gaussian window function (gb) if necessary to resolve fine splitting.

  • Analysis: Measure the width (in Hz) of the multiplet for the aromatic protons. If a splitting > 8.5 Hz is found in addition to the H-H ortho coupling (~8 Hz), it is the 2-iodo-3,4-difluoro isomer.[2]

B. C NMR Analysis

Carbon-Fluorine coupling provides a secondary validation method.[2][1]

  • 2-iodo-3,4-difluorotoluene: The methyl carbon (C1-Me) is ortho to the Iodine (C2).[2][1] The "Heavy Atom Effect" of Iodine typically causes a significant upfield shift (shielding) of the attached carbon (C2) and often affects the ortho-carbon (C1).[2]

  • 4-iodo-2,3-difluorotoluene: The methyl carbon (C1) is ortho to a Fluorine (C2).[2][1] This will show a doublet splitting on the methyl carbon signal (

    
     Hz) or the C1 aromatic carbon will show a large doublet (
    
    
    
    Hz).[2]
C. GC-MS / Boiling Point

While less definitive than NMR for structure, retention time is useful for purity checks.[1]

  • Column: Rtx-5 or DB-5 (Non-polar capillary column).[2][1]

  • Prediction: The 2-iodo-3,4-difluorotoluene isomer has the bulky Iodine atom "sandwiched" between the Methyl group and the Fluorine.[2] This steric crowding ("ortho effect") often increases volatility compared to the less crowded 4-iodo isomer, resulting in a slightly shorter retention time for the 2-iodo isomer.[2]

Synthesis & Impurity Context

Understanding the origin of these isomers helps in anticipating which one is the major product.

Scenario 1: Iodination of 2,3-Difluorotoluene
  • Starting Material: 2,3-Difluorotoluene.[2][1][4]

  • Directing Effects:

    • Methyl (C1): Directs ortho/para ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       C6, C4.[2]
      
    • Fluorine (C2): Directs ortho/para ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       C3 (blocked), C5.[2]
      
    • Fluorine (C3): Directs ortho/para

      
       C2 (blocked), C4, C6.[2]
      
  • Outcome: The C4 and C6 positions are synergistically activated.[2][1]

    • Major Product: 4-iodo-2,3-difluorotoluene (Access to C4 is sterically accessible and electronically favored).[2][1]

    • Minor Product: 6-iodo-2,3-difluorotoluene.[2][1]

Scenario 2: Iodination of 3,4-Difluorotoluene
  • Starting Material: 3,4-Difluorotoluene.[2][1][5][6][7]

  • Directing Effects:

    • Methyl (C1): Directs ortho/para ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       C2, C6.[2]
      
    • Fluorine (C3): Directs ortho/para

      
       C2, C4 (blocked), C6.[2]
      
    • Fluorine (C4): Directs ortho/para ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       C3 (blocked), C5.[2]
      
  • Outcome: C2 and C6 are activated.[2][1]

    • C6: Activated by Me and F3. Sterically open.

    • C2: Activated by Me and F3. Sterically crowded (between Me and F).

    • Major Product: 6-iodo-3,4-difluorotoluene (equivalent to 2-iodo-4,5-difluorotoluene).[2][1]

    • Target (2-iodo-3,4-difluoro): This requires iodination at the crowded C2 position.[2][1] This is difficult to achieve via direct electrophilic iodination and usually requires lithiation-trapping (Lithium coordinates to F3, directing to C2).[2][1]

SynthesisFlow cluster_s1 Pathway A: Electrophilic Iodination cluster_s2 Pathway B: Lithiation (DoM) Start1 2,3-Difluorotoluene Prod1 4-iodo-2,3-difluorotoluene (Major Product) Start1->Prod1 NIS / H+ Start2 3,4-Difluorotoluene Inter2 Lithiated Intermediate (Li at C2 due to F-chelation) Start2->Inter2 n-BuLi / -78°C Prod2 2-iodo-3,4-difluorotoluene (Target Isomer) Inter2->Prod2 I2 Quench

Caption: Synthetic pathways determining regioisomer distribution.

References

  • Standard 1H NMR Coupling Constants

    • Reich, H. J.[2] WinPLT NMR Data. University of Wisconsin-Madison.[1] (General reference for J-values in substituted aromatics).

    • (Verified Source for J-coupling ranges).[2][1]

  • Precursor Properties (2,3-Difluorotoluene)

    • PubChem CID: 2774228.[2][1][4] 2,3-Difluorotoluene Properties and Spectra.

    • [2]

  • Precursor Properties (3,4-Difluorotoluene)

    • PubChem CID: 2733400.[2][1] 3,4-Difluorotoluene Properties and Spectra.

    • [2]

  • Methodology for Regioisomer Identification

    • Claridge, T. D. W. (2016).[2][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on using coupling constants for structural assignment).

Sources

Elemental Analysis Standards for Poly-Halogenated Aromatics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Refractory Challenge

Poly-halogenated aromatic compounds—common in late-stage drug discovery (e.g., fluoro-pharmaceuticals) and environmental standards (e.g., PCBs, PBDEs)—present a unique "refractory" challenge for elemental analysis. The high stability of the carbon-halogen bond, particularly the C-F bond (approx. 485 kJ/mol), often leads to incomplete combustion in standard CHN analyzers. Furthermore, the release of corrosive halogen gases (


, 

,

) attacks standard quartz combustion tubes and interferes with thermal conductivity detectors (TCD).

This guide objectively compares the three dominant methodologies for analyzing these compounds: Dynamic Flash Combustion (modified) , Combustion Ion Chromatography (CIC) , and the classical Schöniger Oxygen Flask . It focuses on the critical role of Certified Reference Materials (CRMs) and combustion additives in validating these workflows.

Comparative Methodology: Selecting the Right Standard

The choice of method depends on whether the analytical goal is the stoichiometry of the organic scaffold (C/H/N ratio) or the precise quantification of the halogen load (Total F/Cl/Br/I).

Method A: Dynamic Flash Combustion (Automated CHNS/O)

Best for: Determining purity and empirical formula (C, H, N).

Standard CHN analyzers fail with poly-halogenated aromatics because halogens trap carbon in the ash (forming stable carbides) or attack the detector.

  • The Fix: Use of specific "combustion aids" or additives.

  • Mechanism: For fluorinated compounds, Vanadium Pentoxide (

    
    )  or Tungsten (VI) Oxide (
    
    
    
    )
    is added to the tin capsule. These oxides act as fluxing agents, raising the local temperature (>1000°C) and providing oxygen to ensure complete scission of the C-F bond. They also bind fluorine to prevent it from etching the quartz reactor.
Method B: Combustion Ion Chromatography (CIC)

Best for: Quantifying Total Halogens (F, Cl, Br, I) and Sulfur.

CIC is the modern "Gold Standard" for halogen analysis, replacing the tedious oxygen flask method. It couples an automated combustion furnace (pyrohydrolysis) directly to an Ion Chromatograph.

  • Mechanism: The sample is combusted in an argon/oxygen stream with water vapor. Halogens are converted to their hydro-acids (

    
    , 
    
    
    
    ,
    
    
    ), absorbed in a solution (e.g.,
    
    
    or dilute
    
    
    ), and quantified via conductivity detection.
Method C: Schöniger Oxygen Flask (Classical)

Best for: Low-throughput labs or verifying CIC results.

A manual technique where the sample is wrapped in filter paper and burned in a flask of pure oxygen.

  • Limitation: High operator skill required; safety risks with highly reactive samples; lower throughput.

Comparative Data Matrix
FeatureDynamic Flash Combustion (CHNS)Combustion Ion Chromatography (CIC)Schöniger Oxygen Flask
Primary Analyte C, H, N, S, OF, Cl, Br, I, SF, Cl, Br, I, S
Poly-Halogen Suitability High (requires additives like

)
Excellent (Designed for this matrix)Medium (Risk of incomplete burn)
Sample Size 1–3 mg10–50 mg10–100 mg
Interference Handling Halogens trapped by Ag wool or additivesMatrix eliminated by IC separationRequires titration masking agents
Throughput High (5 mins/sample)Medium (15–20 mins/sample)Low (Manual)

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical workflow based on the specific halogen and the data requirement.

AnalysisWorkflow Start Sample: Poly-Halogenated Aromatic Goal Define Analytical Goal Start->Goal Goal_CHN Goal: Empirical Formula (C, H, N Purity) Goal->Goal_CHN Goal_Halogen Goal: Total Halogen Load (F, Cl, Br, I) Goal->Goal_Halogen Method_Flash Dynamic Flash Combustion Goal_CHN->Method_Flash Method_CIC Combustion Ion Chromatography (CIC) Goal_Halogen->Method_CIC Condition_F Contains Fluorine? Method_Flash->Condition_F Result_IC Result: ppm F, Cl, Br (via Conductivity) Method_CIC->Result_IC Action_Add CRITICAL: Add V2O5 or WO3 to Tin Capsule Condition_F->Action_Add Yes (High Bond Energy) Action_Std Standard Combustion (Ag wool trap) Condition_F->Action_Std No (Cl/Br only) Result_CHN Result: %C, %H, %N (Halogens sequestered) Action_Add->Result_CHN Action_Std->Result_CHN

Caption: Decision matrix for selecting between Flash Combustion and CIC based on analyte goals and fluorine presence.

Experimental Protocol: Handling "Refractory" Fluorine

This protocol details the Dynamic Flash Combustion method for a highly fluorinated reference standard (e.g., p-Fluorobenzoic acid or a custom drug scaffold).

Reagents and Standards
  • Primary Standard: Acetanilide (Calibration for C/H/N).

  • Validation Standard: p-Fluorobenzoic acid (CAS: 456-22-4) or 1-Chloro-2,4-dinitrobenzene (for Cl validation).

  • Additive: Vanadium Pentoxide (

    
    ), analytical grade.
    
  • Capsules: High-purity Tin capsules (Lightweight).

Step-by-Step Workflow
  • System Preparation:

    • Ensure the combustion reactor (quartz) is packed with a specific "halogen resistant" catalyst layer (often Tungsten on Alumina) and ends with silver wool (to trap halogens and protect the GC column).

    • Set Furnace Temperature: 1020°C (Standard is 950°C; boost temp for poly-halogenated rings).

  • Weighing (The Critical Step):

    • Tare the microbalance with an empty tin capsule.

    • Weigh 1.5 – 2.0 mg of the poly-halogenated sample.

    • The Modification: Add approx. 5–10 mg of

      
       powder directly over the sample in the capsule.
      
    • Why? The

      
       melts at ~690°C, coating the sample and supplying oxygen intimately at the site of combustion, preventing the formation of 
      
      
      
      (which is stable and would escape detection as Carbon).
  • Analysis:

    • Inject Oxygen volume: Increase by 20% relative to standard organics to ensure excess

      
      .
      
    • Run calibration curve using Acetanilide (K-factor method).

    • Run the Fluorinated Standard as an unknown.

Experimental Data: Recovery Comparison

The table below demonstrates the necessity of the additive for a theoretical sample of Decabromodiphenyl ether (High Br) and Perfluorooctanoic acid (High F).

Sample TypeMethodAdditive UsedCarbon Recovery (%)Halogen Impact
Poly-Fluorinated Flash CombustionNone92.4% (Low)

formation; incomplete burn.
Poly-Fluorinated Flash Combustion

99.8% Complete oxidation.
Poly-Brominated Flash CombustionNone98.1%Br gas attacks detector (drift).
Poly-Brominated Flash Combustion

+ Ag Wool
99.9% Ag traps Br; detector protected.

Certified Reference Materials (CRMs)[1][2][3][4]

To validate these methods, you cannot rely on simple organic standards. You must use CRMs that mimic the halogen density of your samples.

  • NIST SRM 2144 (Household Dust): Contains certified values for F, Cl, Br, I. Excellent for environmental CIC validation.

  • Pure Substance Standards (Traceable):

    • S-Benzyl-thiuronium chloride: Standard for Cl and S.[1][2]

    • 4-Fluorobenzoic acid: The industry standard for F combustion validation.

    • o-Chlorobenzoic acid: Standard for Cl.[1][2]

Self-Validation Check: When running these standards, if your Carbon value is consistently low (-2% to -5%), it indicates the formation of stable halogen-carbon species. If your Nitrogen value is high , it indicates halogen gases are not being trapped and are co-eluting with Nitrogen in the TCD.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • U.S. Environmental Protection Agency (EPA). (2007). Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry.[3][4] SW-846.[1] Link

  • National Institute of Standards and Technology (NIST). (2023).[5] Standard Reference Materials Catalog: Environmental Matrices.Link[5]

  • Analytik Jena. (2022). Combustion Elemental Analysis: Detection of Halogens (AOX/EOX/POX).Link

  • Schöniger, W. (1955). The rapid microanalytical determination of halogen in organic compounds. Microchimica Acta.[6] (Historical Context for Oxygen Flask).

Sources

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